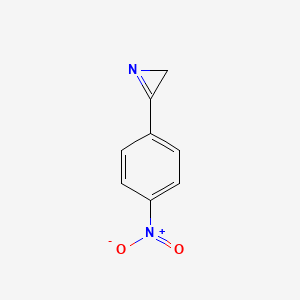
3-(4-Nitrophenyl)-2H-azirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)-2H-azirine is a heterocyclic organic compound characterized by a three-membered azirine ring attached to a 4-nitrophenyl group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Nitrophenyl)-2H-azirine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-nitrophenylacetonitrile with a base, such as sodium hydride, followed by cyclization with a halogenating agent like bromine or iodine . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the formation of the azirine ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Nitrophenyl)-2H-azirine undergoes various chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxaziridines or other oxygen-containing heterocycles.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve ring-opening.
Major Products: The major products formed from these reactions include oxaziridines, amino derivatives, and various substituted azirines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(4-Nitrophenyl)-2H-azirine has diverse applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenyl)-2H-azirine involves its reactivity due to the strained three-membered azirine ring and the electron-withdrawing nitro group. These features make it highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
3-Phenyl-2H-azirine: Lacks the nitro group, resulting in different reactivity and applications.
3-(4-Methylphenyl)-2H-azirine:
3-(4-Chlorophenyl)-2H-azirine: The chloro group provides different electronic effects compared to the nitro group.
Uniqueness: This makes it a valuable compound for specific synthetic and research purposes .
Eigenschaften
CAS-Nummer |
477249-36-8 |
|---|---|
Molekularformel |
C8H6N2O2 |
Molekulargewicht |
162.15 g/mol |
IUPAC-Name |
3-(4-nitrophenyl)-2H-azirine |
InChI |
InChI=1S/C8H6N2O2/c11-10(12)7-3-1-6(2-4-7)8-5-9-8/h1-4H,5H2 |
InChI-Schlüssel |
KIEPCQFXJUIAAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=N1)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


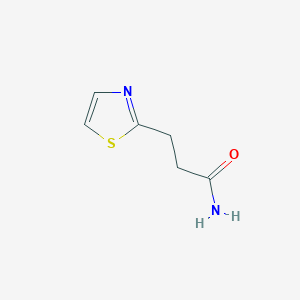
![5-Chloroimidazo[2,1-b]thiazole](/img/structure/B15071889.png)
![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
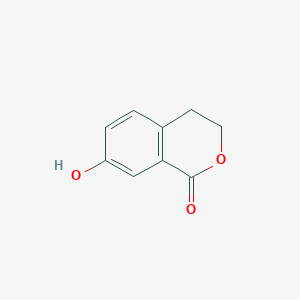
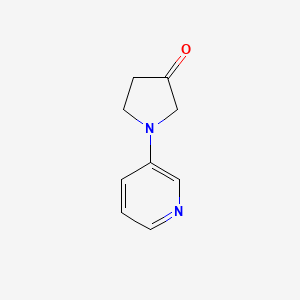
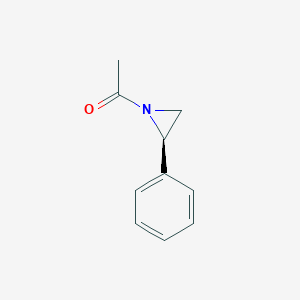
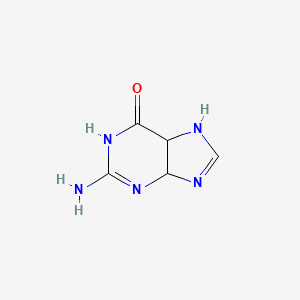
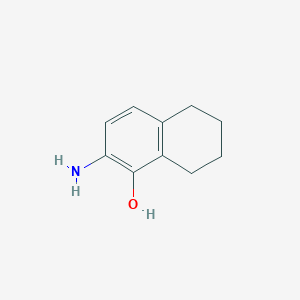
![(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15071978.png)
![(5R,6S)-6-aminospiro[2.4]heptane-5-carboxylic acid](/img/structure/B15071984.png)
![8,10-Dioxa-1,4-diazaspiro[5.5]undecane](/img/structure/B15071987.png)
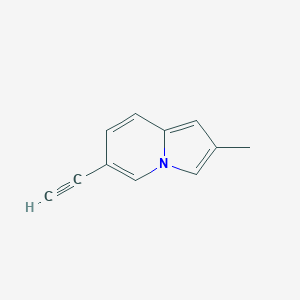
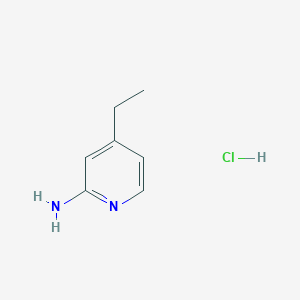
![2-Isopropylimidazo[1,2-a]pyridine](/img/structure/B15072003.png)
